Microtubule inhibitor 8
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Overview
Description
Microtubule inhibitor 8 is a compound that targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes such as intracellular transport, maintenance of cell shape, and mitosis. Microtubule inhibitors are widely used in cancer therapy due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 8 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as halides and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Microtubule inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Utilized in cancer research and therapy to inhibit the proliferation of cancer cells by disrupting microtubule function.
Industry: Applied in the development of new drugs and therapeutic agents targeting microtubules
Mechanism of Action
Microtubule inhibitor 8 exerts its effects by binding to tubulin, the building block of microtubules, and disrupting their polymerization. This leads to the destabilization of microtubules, which are essential for cell division. As a result, the compound effectively blocks cell cycle progression and induces apoptosis in rapidly dividing cells. The molecular targets include α- and β-tubulin subunits, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Microtubule inhibitor 8 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest and apoptosis.
Colchicine: Binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action, which may offer advantages in overcoming drug resistance and reducing toxicity compared to other microtubule inhibitors .
List of Similar Compounds
- Paclitaxel
- Vinblastine
- Colchicine
- Epothilones
- Combretastatin
Properties
Molecular Formula |
C21H15N3O2S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O2S/c25-21(16-10-19-20(24-16)23-12-27-19)22-11-14-6-1-3-7-15(14)18-9-13-5-2-4-8-17(13)26-18/h1-10,12,24H,11H2,(H,22,25) |
InChI Key |
SZMUCYJJURIOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3CNC(=O)C4=CC5=C(N4)N=CS5 |
Origin of Product |
United States |
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